REACTION_CXSMILES
|
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[N+:23]([C:26]1[N:27]=[CH:28][N:29]([CH:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24].C(N(CC)CC)C>O.C(O)C>[N+:23]([C:26]1[N:27]=[CH:28][N:29]([C@H:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24]
|
Name
|
(-)-cinchonidine
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CN(C1)C(C(=O)O)CCCCCC
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.5 (± 2.5) mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystalline salt was collected by filtration
|
Type
|
ADDITION
|
Details
|
To this suspension was added in HCl (750 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with ethyl acetate (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4 )
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1N=CN(C1)[C@@H](C(=O)O)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.9 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[N+:23]([C:26]1[N:27]=[CH:28][N:29]([CH:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24].C(N(CC)CC)C>O.C(O)C>[N+:23]([C:26]1[N:27]=[CH:28][N:29]([C@H:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24]
|
Name
|
(-)-cinchonidine
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N=CN(C1)C(C(=O)O)CCCCCC
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.5 (± 2.5) mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystalline salt was collected by filtration
|
Type
|
ADDITION
|
Details
|
To this suspension was added in HCl (750 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with ethyl acetate (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4 )
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1N=CN(C1)[C@@H](C(=O)O)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.9 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |